2-Butyl-5-methylthiophene

Description

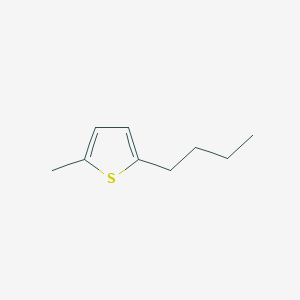

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14S/c1-3-4-5-9-7-6-8(2)10-9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCKDFUWZSZTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335978 | |

| Record name | 2-butyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111510-96-4 | |

| Record name | 2-butyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Butyl 5 Methylthiophene

Electrophilic Aromatic Substitution Reactions of 2-Butyl-5-methylthiophene

Electrophilic aromatic substitution is a cornerstone of thiophene (B33073) chemistry. In 2,5-disubstituted thiophenes like this compound, the substitution is directed to the vacant C3 and C4 positions. The final product distribution is a result of the interplay between the electronic effects of the activating butyl and methyl groups and steric hindrance imposed by these substituents.

The introduction of an acyl or formyl group onto the thiophene ring is typically achieved through Friedel-Crafts acylation and the Vilsmeier-Haack reaction, respectively.

Friedel-Crafts Acylation: This reaction involves an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride, to generate a potent acylium ion electrophile. For 2,5-dialkylthiophenes, the substitution occurs at one of the β-positions (C3 or C4). Studies on the acylation of 2,5-dimethylthiophene, a close structural analog of this compound, have shown that the reaction yields the 3-acetyl derivative. The directing influence of the two alkyl groups leads to substitution predominantly at the position adjacent to the less sterically demanding methyl group. It is therefore anticipated that the acetylation of this compound would similarly favor substitution at the C3 position.

Vilsmeier-Haack Formylation: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto electron-rich aromatic rings. The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts type reactions for formylation organic-chemistry.orgwikipedia.orgijpcbs.com. The reactivity of five-membered heterocycles in this reaction follows the order pyrrole (B145914) > furan (B31954) > thiophene, indicating that thiophenes are moderately reactive substrates jk-sci.com. For this compound, the formylation is expected to proceed with high regioselectivity, yielding primarily this compound-3-carbaldehyde due to the steric bulk of the butyl group directing the electrophile to the less hindered C3 position.

| Reaction | Reagents | Major Product (Predicted) | Minor Product (Predicted) |

|---|---|---|---|

| Acetylation | CH₃COCl / AlCl₃ | 3-Acetyl-2-butyl-5-methylthiophene | 4-Acetyl-2-butyl-5-methylthiophene |

| Formylation | POCl₃ / DMF | This compound-3-carbaldehyde | This compound-4-carbaldehyde |

The bromination of this compound provides key intermediates for further synthetic transformations, particularly cross-coupling reactions. The reaction is typically performed using N-bromosuccinimide (NBS), a convenient and selective source of electrophilic bromine for electron-rich heterocycles nih.govorganic-chemistry.org.

Given that the more reactive α-positions (C2 and C5) are blocked by the alkyl groups, electrophilic bromination will occur at the β-positions. The regioselectivity is governed by steric factors. The butyl group exerts a greater steric influence than the methyl group, thereby directing the incoming electrophile to the C3 position, which is adjacent to the smaller methyl group. While small amounts of the 4-bromo isomer may be formed, the primary product is expected to be 3-bromo-2-butyl-5-methylthiophene. The reaction conditions can be tuned to favor monobromination and minimize the formation of di-brominated byproducts jcu.edu.au.

| Brominating Agent | Solvent | Major Product | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile or THF | 3-Bromo-2-butyl-5-methylthiophene | High regioselectivity for the less sterically hindered position. |

Nitration introduces a nitro group onto the thiophene ring, which is a versatile functional group that can be reduced to an amine or used to modify the electronic properties of the molecule. Research on the nitration of the closely related 5-methyl-2-thenoic acid provides significant insight into the expected reactivity of this compound.

Nitration of 5-methyl-2-thenoic acid with fuming nitric acid in acetic anhydride at low temperatures has been shown to yield 4-nitro-5-methyl-2-thenoic acid as the main product. This demonstrates a clear preference for substitution at the C4 position, adjacent to the methyl group. This regiochemical outcome is somewhat unusual, as it places the incoming electrophile at the more sterically hindered β-position. This suggests that electronic factors and the nature of the reaction intermediate play a crucial role in directing the nitration. By analogy, the nitration of this compound is predicted to yield 2-butyl-4-nitro-5-methylthiophene. The resulting nitro group can deactivate the ring towards further electrophilic attack. If a carboxyl group were present, as in the model compound, it could be readily converted into other functional groups such as acid chlorides, esters, and amides, demonstrating the synthetic utility of such nitrated intermediates.

Metal-Catalyzed Transformations Involving this compound

Modern synthetic methods, particularly metal-catalyzed reactions, have enabled novel transformations of thiophene derivatives, allowing for the construction of complex molecular architectures.

Palladium-catalyzed direct C-H functionalization has emerged as a powerful and atom-economical tool for forming new carbon-carbon bonds, avoiding the need for pre-functionalized starting materials like halides or organometallics mdpi.com. For 2,5-disubstituted thiophenes, this methodology allows for the selective arylation of the C-H bonds at the C3 and C4 positions.

Research on the direct arylation of 2-acetyl-5-methylthiophene (B1664034) with various aryl bromides has demonstrated that the reaction proceeds with high regioselectivity at the C4 position. This indicates a directing effect from the acetyl group, overriding the steric bulk to functionalize the adjacent C-H bond. In the case of this compound, where both substituents are simple alkyl groups, the regioselectivity of direct arylation would be influenced by the specific catalyst system and reaction conditions employed. However, these studies confirm that the C-H bonds at the β-positions of 2,5-dialkylthiophenes are amenable to selective, metal-catalyzed functionalization.

| Thiophene Substrate | Coupling Partner | Catalyst System | Position of Arylation | Reference Finding |

|---|---|---|---|---|

| 2-Acetyl-5-methylthiophene | Aryl Bromides | Pd(OAc)₂ / Base | C4 | Demonstrates regioselective C-H functionalization is feasible on this ring system. |

The halogenated derivatives of this compound, primarily 3-bromo-2-butyl-5-methylthiophene obtained from electrophilic bromination (see 3.1.2), are excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki and Stille couplings are among the most widely used methods for constructing C-C bonds.

Suzuki Coupling: The Suzuki reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide libretexts.orgharvard.edu. 3-Bromo-2-butyl-5-methylthiophene is expected to readily participate in Suzuki coupling reactions with a wide range of aryl- and heteroarylboronic acids. Research on the coupling of similar 2,5-disubstituted-3-bromothiophenes has shown that these reactions proceed in good to excellent yields, tolerating a variety of functional groups on the boronic acid coupling partner nih.govresearchgate.netupm.edu.my. This provides a versatile route to 3-aryl-2-butyl-5-methylthiophenes.

Stille Coupling: The Stille reaction involves the coupling of an organotin reagent (stannane) with an organic halide wikipedia.orglibretexts.org. Similar to the Suzuki reaction, 3-bromo-2-butyl-5-methylthiophene can serve as the electrophilic partner in Stille couplings. This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents organic-chemistry.orguwindsor.ca. Coupling with various vinyl-, aryl-, or heteroarylstannanes would provide access to a diverse library of complex thiophene-containing molecules.

| Reaction | Substrate | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | 3-Bromo-2-butyl-5-methylthiophene | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | 3-Aryl-2-butyl-5-methylthiophene |

| Stille Coupling | 3-Bromo-2-butyl-5-methylthiophene | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 3-Aryl-2-butyl-5-methylthiophene |

Oxidative Coupling Processes

Oxidative coupling represents a significant class of reactions for thiophene derivatives, leading to the formation of polymers with valuable electronic properties. In the context of this compound, this process typically involves electropolymerization. The electrochemical oxidation of thiophene monomers initiates a polymerization process, forming polythiophene films. The rate of polymerization and the properties of the resulting polymer are significantly influenced by the reaction conditions.

For instance, studies on the electropolymerization of 3-methylthiophene (B123197) have shown that the introduction of a small amount of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene can significantly increase the rate of polymerization and lower the required applied potentials. dtic.mil This rate-enhancement is attributed to the lower oxidation potential of the oligomers, which facilitates the polymerization process. dtic.mil A similar enhancement would be expected for this compound.

The mechanism of electropolymerization involves the initial oxidation of the monomer to form a radical cation. This radical cation then couples with another monomer or oligomer, followed by deprotonation to extend the polymer chain. The properties of the resulting poly(this compound) would be influenced by factors such as the solvent, the supporting electrolyte, and the applied potential. researchgate.net Research on poly(3-methylthiophene) has demonstrated that the choice of electrolyte, such as tetra-n-butylammonium salts, and reaction parameters like current density and temperature, affects the polymer's yield and conductivity. researchgate.net

| Presence of Oligomers | Can act as seeds to accelerate the polymerization process. | dtic.mil |

This table is generated based on principles of electropolymerization of substituted thiophenes and provides an illustrative framework for this compound.

Radical Reactions and Mechanisms

The thiophene ring can participate in various radical reactions, influenced by the nature of its substituents. The alkyl groups in this compound affect the electron density of the ring and provide additional sites for radical attack, particularly through hydrogen abstraction.

Reactions with Singlet and Triplet Molecular Oxygen

The reaction of substituted thiophenes with molecular oxygen, particularly the electronically excited singlet state (¹O₂), can lead to the formation of oxidized products. The mechanism is believed to involve photoinduced one-electron oxidation of the alkene or aromatic system to a radical cation. nih.gov This reactive intermediate can then undergo cycloaddition with triplet oxygen to form an endoperoxide radical cation, which is subsequently reduced to the final product. nih.gov While triplet oxygen is the ground state of molecular oxygen, its direct reaction with the thiophene ring is typically slow. However, under photocatalytic conditions, reactions can be facilitated.

Hydrogen Abstraction Mechanisms

Hydrogen abstraction is a fundamental process in radical chemistry. In this compound, hydrogen atoms can be abstracted from the butyl and methyl side chains or, less commonly, from the thiophene ring itself. The relative ease of abstraction depends on the C-H bond dissociation energy. Generally, hydrogens on carbons adjacent to the sulfur atom or the aromatic ring (allylic or benzylic-type positions) are more susceptible to abstraction. For this compound, the hydrogens on the methylene (B1212753) group of the butyl chain and the methyl group are potential sites for abstraction by radical species.

Cycloaddition Pathways and Endoperoxide Formation

Thiophenes can undergo cycloaddition reactions, particularly with highly reactive species. The reaction with singlet oxygen can lead to the formation of endoperoxides through a [4+2] or [2+2] cycloaddition mechanism, although this is less common for simple thiophenes compared to more reactive dienes. In some cases, photocatalytic aerobic [2+2+2] cycloadditions can produce endoperoxides. nih.gov This process involves the generation of a radical cation from the substrate, which then reacts with molecular oxygen. nih.gov The resulting endoperoxides are valuable synthetic intermediates that can be converted into other functional groups, such as 1,4-diols or γ-hydroxyketones. nih.gov

Organometallic Reactivity, including Lithium-Halogen Exchange Mechanisms

The generation of organometallic derivatives of thiophene is a cornerstone of thiophene chemistry, enabling further functionalization. A key method for creating lithiated thiophenes is the lithium-halogen exchange reaction. This reaction is highly efficient for converting bromo- or iodo-thiophenes into their corresponding organolithium reagents.

The mechanism of lithium-halogen exchange is generally accepted to proceed through a nucleophilic pathway involving the formation of an "ate-complex" intermediate. wikipedia.orgpku.edu.cn In this mechanism, the carbanionic part of the organolithium reagent (e.g., n-butyllithium) attacks the halogen atom on the thiophene ring. wikipedia.org The rate of exchange follows the trend I > Br > Cl, with fluorides being generally unreactive. wikipedia.org

For a halogenated derivative, such as 2-bromo-5-butyl-3-methylthiophene, treatment with an alkyllithium like n-BuLi at low temperatures would result in a rapid exchange to form 5-butyl-3-methyl-2-thienyllithium. This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles. The stability of the intermediate ate-complex, and thus the reaction's favorability, depends on how well the halogen can accommodate a negative charge. up.ac.za

Table 2: Key Aspects of Lithium-Halogen Exchange on Thiophenes

| Feature | Description | Reference |

|---|---|---|

| Reagents | Typically involves an organolithium compound (e.g., n-BuLi, t-BuLi) and a halogenated thiophene. | wikipedia.orgnih.gov |

| Mechanism | Proceeds via a nucleophilic attack on the halogen, often involving an "ate-complex" intermediate. | wikipedia.orgup.ac.za |

| Reaction Rate | The exchange rate is kinetically controlled and generally very fast, often exceeding other reactions like proton transfer. | wikipedia.org |

| Halogen Trend | Reactivity follows the order I > Br > Cl >> F. | wikipedia.org |

| Stereochemistry | For vinyl halides, the exchange typically occurs with retention of stereochemistry. | wikipedia.org |

This table summarizes the general principles of the lithium-halogen exchange reaction as it applies to thiophene derivatives.

Cleavage Reactions of Thiophene-Sulfur Bonds in Substituted Thiophenes

The carbon-sulfur bonds in the thiophene ring are generally stable but can be cleaved under specific conditions, often with the aid of transition metal complexes. This reactivity is central to hydrodesulfurization (HDS) processes used in the petroleum industry to remove sulfur from fuels.

Studies involving methyl-substituted thiophenes, such as 2-methylthiophene (B1210033) and 2,5-dimethylthiophene, have shown that reaction with an iridium(III) complex, [CpIrHCl]₂, at elevated temperatures in the presence of hydrogen leads to the cleavage of the C-S bonds. acs.orgfigshare.com In these reactions, the thiophene ring is opened and subsequently hydrogenated, resulting in dinuclear iridium complexes with bridging thiolates. acs.orgfigshare.com For 2,5-dimethylthiophene, the primary product is [CpIrCl]₂(μ-H)(μ-S-2-hexyl). figshare.com

Similarly, tungsten complexes like W(PMe₃)₄(η²-CH₂PMe₂)H have been shown to mediate the C-S bond cleavage and hydrodesulfurization of thiophenes. figshare.com These reactions demonstrate that molecular transition metal compounds can achieve a variety of transformations relevant to HDS, including ring-opening and subsequent hydrogenation to form alkylthiolate complexes. figshare.com The reactivity patterns observed for these substituted thiophenes provide a model for the expected behavior of this compound under similar conditions.

Vibrational Spectroscopy: Infrared and Raman Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and structural features.

For this compound, the FT-IR spectrum is characterized by several key absorption bands. The aromatic C-H stretching vibrations of the thiophene ring typically appear in the region of 3100-3000 cm⁻¹. iosrjournals.org The aliphatic C-H stretching vibrations from the butyl and methyl substituents are observed in the 3000-2800 cm⁻¹ range. The C=C stretching vibrations within the thiophene ring give rise to absorptions in the 1550-1450 cm⁻¹ region. iosrjournals.org Furthermore, C-S stretching vibrations, characteristic of the thiophene ring, can be identified at lower wavenumbers. iosrjournals.org

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3070 | C-H Stretch | Thiophene Ring |

| 2955-2850 | C-H Stretch | Butyl and Methyl Groups |

| ~1465 | C=C Stretch | Thiophene Ring |

| ~1220 | C-H in-plane bend | Thiophene Ring |

| ~800 | C-H out-of-plane bend | 2,5-disubstituted Thiophene |

Note: The values presented are approximate and can vary based on the specific experimental conditions.

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable counterpart to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the C=C and C-S stretching modes of the thiophene ring due to their polarizability. The symmetric stretching of the C-C bonds in the butyl group would also be Raman active.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3070 | C-H Stretch | Thiophene Ring |

| 2955-2850 | C-H Stretch | Butyl and Methyl Groups |

| ~1520 | C=C Stretch (symmetric) | Thiophene Ring |

| ~1350 | Ring Stretching | Thiophene Ring |

Note: These are predicted shifts based on the analysis of similar thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons on the thiophene ring and the attached alkyl groups.

The two protons on the thiophene ring are in different chemical environments and would appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The methyl group attached to the ring would produce a singlet at approximately δ 2.4-2.5 ppm. chemicalbook.com The butyl group would show four distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene group (CH₂), another multiplet for the next methylene group, and a triplet for the methylene group directly attached to the thiophene ring, which would be the most downfield of the butyl signals. oregonstate.edulibretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene-H | ~6.6-6.8 | Doublet |

| Thiophene-H | ~6.5-6.7 | Doublet |

| -CH₂- (ring adjacent) | ~2.7-2.9 | Triplet |

| -CH₃ (ring adjacent) | ~2.4-2.5 | Singlet |

| -CH₂- | ~1.6-1.8 | Multiplet |

| -CH₂- | ~1.3-1.5 | Multiplet |

Note: Chemical shifts are relative to TMS (tetramethylsilane) and can be influenced by the solvent used.

¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique environments. The carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm). libretexts.org The carbons of the butyl and methyl groups would resonate in the aliphatic region (δ 10-40 ppm). libretexts.org The carbon atom of the thiophene ring bonded to the sulfur and the butyl group would be the most downfield among the ring carbons. spectrabase.comspectrabase.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-S (butyl side) | ~144 |

| Thiophene C-S (methyl side) | ~138 |

| Thiophene C-H | ~125 |

| Thiophene C-H | ~123 |

| -CH₂- (ring adjacent) | ~31 |

| -CH₂- | ~30 |

| -CH₂- | ~22 |

| -CH₃ (butyl) | ~14 |

Note: Chemical shifts are relative to TMS.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₄S, giving it a molecular weight of approximately 154.27 g/mol . spectrabase.com

Upon electron impact ionization, the molecular ion (M⁺˙) is formed at m/z = 154. The fragmentation of alkyl-substituted thiophenes is often dominated by cleavage of the C-C bond beta to the aromatic ring, which is analogous to benzylic cleavage, due to the resonance stabilization of the resulting cation. libretexts.orglibretexts.org Therefore, the most significant fragmentation is expected to be the loss of a propyl radical (•C₃H₇) from the butyl chain, leading to a base peak at m/z = 111. Another prominent fragmentation pathway involves the loss of a methyl radical from the molecular ion, resulting in a peak at m/z = 139.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 154 | [C₉H₁₄S]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [M - CH₃]⁺ | Loss of methyl radical |

| 111 | [M - C₃H₇]⁺ | Loss of propyl radical (Base Peak) |

An in-depth analysis of the chemical compound this compound requires a multi-faceted approach, leveraging a suite of advanced analytical methodologies to fully elucidate its structure and purity. The integration of spectroscopic and chromatographic techniques provides a comprehensive characterization, from determining its elemental composition and fragmentation patterns to analyzing its behavior in complex mixtures and understanding its three-dimensional structure.

Theoretical and Computational Chemistry Studies on 2 Butyl 5 Methylthiophene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules. For 2-Butyl-5-methylthiophene, these computational methods allow for a detailed exploration of its electronic landscape, providing a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.gov DFT methods are employed to investigate the electronic properties of thiophene (B33073) derivatives by calculating their molecular orbitals. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. In conjugated systems like thiophene derivatives, the energy difference between HOMO and LUMO is relatively small, facilitating charge transfer within the molecule. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the thiophene ring, which is the electron-rich part of the molecule. The butyl and methyl substituents, being electron-donating groups, would further increase the energy of the HOMO. Conversely, the LUMO would also be centered on the thiophene ring. The specific energy values for these orbitals determine the molecule's electron-donating and electron-accepting capabilities.

Table 1: Illustrative HOMO and LUMO Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

Note: These values are illustrative and representative of similar alkylated thiophene compounds.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. ekb.eg In the context of thiophene derivatives, the energy gap influences their stability and potential for charge transfer interactions. mdpi.com For this compound, the alkyl substituents are expected to have a modest influence on the HOMO-LUMO gap compared to more strongly electron-donating or withdrawing groups.

Table 2: Illustrative Energy Gap and Reactivity Descriptors for this compound

| Parameter | Value |

|---|---|

| Energy Gap (ΔE) | 4.9 eV |

| Chemical Hardness (η) | 2.45 eV |

| Chemical Softness (S) | 0.41 eV⁻¹ |

Note: These values are illustrative and based on general principles for similar molecules.

The dipole moment is a measure of the polarity of a molecule, arising from an uneven distribution of electron density. In this compound, the presence of the sulfur atom in the thiophene ring and the alkyl substituents leads to a non-zero dipole moment. DFT calculations can provide a precise value for the magnitude and direction of this dipole moment. The dipole moment is a key factor in understanding intermolecular interactions and the solubility of the compound in various solvents.

Table 3: Illustrative Dipole Moment for this compound

| Property | Value |

|---|---|

| Dipole Moment (Debye) | 0.8 D |

Note: This value is illustrative and represents a typical magnitude for similar alkylthiophenes.

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Materials with high hyperpolarizability are of interest for applications in optoelectronics. For poly(3-alkylthiophene)s, it has been shown that the hyperpolarizability increases with the conjugation length. rsc.org While this compound is a monomer, its electronic structure, particularly the delocalized π-system of the thiophene ring, gives rise to a non-negligible hyperpolarizability. The hyperpolarizability is often inversely related to the square of the HOMO-LUMO energy gap. mdpi.com

Table 4: Illustrative First-Order Hyperpolarizability for this compound

| Property | Value (a.u.) |

|---|---|

| First-Order Hyperpolarizability (β) | 5 x 10⁻³¹ |

Note: This is an estimated value based on studies of similar thiophene derivatives.

Semi-Empirical Methods

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less demanding alternative to DFT for calculating molecular properties. nih.gov These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. For thiophene derivatives, semi-empirical methods have been used to calculate various electronic parameters, including dipole moment, total energy, and HOMO and LUMO energies. nih.gov While generally less accurate than DFT, they can be useful for preliminary studies or for very large molecules where DFT calculations would be prohibitively expensive.

Computational Mechanistic Elucidation of Reactions

The elucidation of reaction mechanisms involving this compound at a molecular level is greatly enhanced by computational chemistry. researchgate.netrsc.org Density Functional Theory (DFT) is a prominent tool for investigating the potential energy surfaces of reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. rsc.org Such studies provide a detailed understanding of the electronic and structural changes that occur throughout a chemical transformation.

For substituted thiophenes, computational approaches have been successfully applied to understand various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions. These studies often involve mapping out the reaction pathways, which helps in rationalizing experimental observations and predicting the regioselectivity and stereoselectivity of reactions. The insights gained from these computational models are crucial for optimizing reaction conditions and designing novel synthetic routes. While specific studies on this compound are not extensively documented in publicly available literature, the established methodologies for other substituted thiophenes provide a robust framework for its investigation.

A representative, hypothetical reaction coordinate for an electrophilic substitution on a substituted thiophene, as determined by DFT calculations, is presented below. This table illustrates the type of data that can be obtained from such computational studies.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| Reactants | This compound + Electrophile | 0.0 | - |

| Transition State 1 | Sigma Complex Formation | +15.2 | C-E bond forming (2.1 Å) |

| Intermediate | Sigma Complex | +5.7 | C-E bond formed (1.9 Å) |

| Transition State 2 | Proton Abstraction | +12.8 | C-H bond breaking (1.5 Å) |

| Products | Substituted Product + H+ | -10.4 | - |

Conformational Analysis through Quantum Chemical Methods

The conformational flexibility of this compound, particularly concerning the orientation of the butyl group, is a key determinant of its physical and chemical properties. Quantum chemical methods are powerful tools for exploring the conformational landscape of molecules. nih.govresearchgate.net By systematically rotating the dihedral angles of the butyl chain and calculating the corresponding energies, a potential energy surface can be generated. This allows for the identification of the most stable conformers (local and global minima) and the energy barriers between them.

Studies on other alkyl-substituted thiophenes have demonstrated that the interplay of steric and electronic effects governs their conformational preferences. nih.gov For this compound, the rotation around the C(thiophene)-C(butyl) bond and the internal rotations within the butyl chain are of primary interest. Methods such as Møller-Plesset perturbation theory (MP2) and DFT, often in conjunction with various basis sets, are employed to obtain accurate energetic and geometric information. nih.gov

Below is a hypothetical table summarizing the results of a conformational analysis for this compound, illustrating the kind of data generated in such a study.

| Conformer | Dihedral Angle (C5-C2-C_butyl-C_butyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 65.2 |

| Gauche (+) | +60° | 0.85 | 17.4 |

| Gauche (-) | -60° | 0.85 | 17.4 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules in a condensed phase. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

Applications of 2 Butyl 5 Methylthiophene in Chemical Sciences

Precursor and Building Block in Organic Synthesis

The thiophene (B33073) ring is a fundamental structural motif in many synthetic targets, and alkyl-substituted thiophenes like 2-Butyl-5-methylthiophene are important starting materials. nih.govresearchgate.netrroij.com The presence of reactive sites on the thiophene ring allows for further functionalization, enabling the construction of more elaborate molecular architectures.

This compound can be utilized as a foundational structure for creating more complex thiophene derivatives. The carbon atoms on the thiophene ring, particularly those adjacent to the sulfur atom, are susceptible to electrophilic substitution and metallation reactions. For instance, thiophenes can react with butyl lithium to form lithiothiophene derivatives, which are powerful intermediates for introducing a wide range of electrophiles. rroij.com This reactivity allows for the synthesis of polysubstituted thiophenes with tailored electronic and steric properties. Thiophene derivatives are key components in medicinal chemistry and materials science, and the synthesis of novel analogues is an active area of investigation. nih.govmdpi.com

Research into the synthesis of complex thiophenes often involves multi-step reaction sequences where the initial thiophene core is methodically elaborated. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are commonly employed to form new carbon-carbon bonds on the thiophene ring, leading to the creation of biaryl and other conjugated systems. nih.gov

Table 1: Examples of Reactions for Synthesizing Thiophene Derivatives

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Metallation | n-Butyllithium | 2-Lithiothiophene | rroij.com |

| Suzuki Cross-Coupling | Aryl boronic acid, Pd catalyst | Aryl-substituted thiophene | nih.gov |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, P₄S₁₀ | Substituted thiophene | rroij.com |

This table provides general examples of synthetic methods applicable to thiophene chemistry.

Substituted thiophenes are crucial monomers for the synthesis of polythiophenes, a class of conducting polymers with applications in electronics, such as organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic cells. The properties of the resulting polymer, including its solubility, processability, and electronic characteristics, are highly dependent on the nature of the substituents on the thiophene ring.

While specific studies on the polymerization of this compound are not extensively detailed, the general methodology involves creating linkages between monomer units. For instance, the polymerization of 3-methyl-2,5-dibromothiophene can be achieved using n-butyl lithium and copper(II) chloride, indicating a pathway for polymerizing functionalized thiophenes. dtic.mil The alkyl side chains, such as the butyl and methyl groups in this compound, enhance the solubility of the resulting polymer in organic solvents, which is a critical factor for solution-based processing and device fabrication. The synthesis of regioregular polythiophenes, where the side chains are arranged in a specific, ordered manner, is often desired to maximize charge carrier mobility. rsc.org

Role in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and sold on the basis of their specific chemical or functional properties. europa.eu this compound and related alkylthiophenes fit within this category, particularly as intermediates for high-value products in sectors like pharmaceuticals, agrochemicals, and specialty materials such as aroma chemicals. thegoodscentscompany.comthegoodscentscompany.com

Companies specializing in high-impact aroma chemicals often leverage expertise in sulfur and heterocyclic chemistries to produce molecules like this compound. thegoodscentscompany.comthegoodscentscompany.com These compounds serve as key building blocks for more complex proprietary molecules or are used directly in formulations where their specific properties are required. The production of such specialized chemicals is typically carried out in multipurpose batch reactors, reflecting the low-volume, high-value nature of the fine chemicals industry. europa.eu

Relevance in Flavor and Fragrance Research

The structural backbone of this compound can be modified to synthesize new molecules with unique sensory properties. In flavor and fragrance research, chemists systematically alter a lead molecule's structure to understand structure-odor relationships (SORs). For example, changing the length or branching of the alkyl chains (butyl and methyl groups) or introducing other functional groups onto the thiophene ring can dramatically alter the resulting scent and taste. This synthetic exploration allows for the creation of novel aroma chemicals with desirable profiles, such as fruity, savory, or roasted notes. semanticscholar.org

The olfactory profile of a chemical is determined through sensory panel evaluation. While specific, detailed olfactory data for this compound is not widely published, information on structurally similar compounds provides insight into its likely sensory characteristics. For instance, related compounds are often described with sulfurous, fruity, or green notes.

Table 2: Olfactory Descriptors of Related Thiophene Compounds

| Compound | Odor Type | Odor Description |

|---|---|---|

| 2-Ethyl-5-methylthiophene | Sulfurous | Sulfurous, ethereal, solvent, fruity, burnt |

Data sourced from The Good Scents Company. thegoodscentscompany.comthegoodscentscompany.com

The evaluation of these compounds and their derivatives is crucial for the fragrance industry, where novel molecules are constantly sought to create new and unique scent experiences in perfumes, personal care products, and household goods. nih.govnih.gov The subtle interplay of the butyl and methyl groups on the thiophene core in this compound would be expected to produce a complex aroma profile.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethyl-5-methylthiophene |

| 2-Butylthiophene |

| 3-methyl-2,5-dibromothiophene |

| Butyl lithium |

| Copper(II) chloride |

| Palladium |

| Phosphorus pentasulfide (P₄S₁₀) |

Environmental and Geochemical Research Applications of this compound

In the realms of environmental and geochemical research, alkylated thiophenes, such as this compound, serve as important molecular markers. Their presence and distribution in various geological and environmental samples can provide valuable insights into the origin, thermal history, and biodegradation level of organic matter.

Occurrence in Pyrolysis Products and Sediment Extracts

The distribution of these alkylthiophenes can be indicative of the original depositional environment and the extent of thermal maturation the kerogen has undergone. For instance, analysis of sedimentary rock sequences has shown that thiophene precursors are preferentially removed from kerogen as it matures. researchgate.net This is often observed as a decrease in the relative abundance of certain alkylthiophenes compared to other organic molecules like alkenes and aromatic hydrocarbons with increasing maturity. researchgate.net

In sediment extracts and crude oils, polycyclic aromatic sulfur heterocycles (PASHs), which include thiophene derivatives, are recognized as important organosulfur compounds. researchgate.net The identification of specific isomers of alkylated dibenzothiophenes, for example, can be used to correlate oil samples and assess their thermal maturity. researchgate.net Although this compound is a simpler monocyclic thiophene, its presence would be consistent with the array of organosulfur compounds found in such geological samples.

Table 1: General Observations of Alkylthiophenes in Geochemical Samples

| Sample Type | Analytical Method | General Findings | Reference |

| Sulfur-Rich Kerogen | Pyrolysis-Gas Chromatography (Py-GC) | Generation of various alkylthiophenes; relative abundance decreases with increasing thermal maturity. | researchgate.net |

| Sedimentary Rocks | Pyrolysis-Gas Chromatography (Py-GC) | Preferential loss of thiophene precursors during maturation. | researchgate.net |

| Crude Oil & Sediment Extracts | Gas Chromatography-Mass Spectrometry (GC-MS) | Presence of a complex mixture of polycyclic aromatic sulfur heterocycles (PASHs), including various alkylated thiophenes. | researchgate.net |

Contribution to Organic Sulfur in Fossil Fuels

Organic sulfur compounds are significant components of fossil fuels, and their characterization is crucial for understanding fuel quality and for developing effective refining processes. Alkylthiophenes, including compounds with the structural characteristics of this compound, are part of the complex mixture of organosulfur compounds found in crude oil and coal. researchgate.net

The early generation of petroleum from sulfur-rich kerogens is thought to be partly due to the presence of organic sulfur. researchgate.net The weaker carbon-sulfur bonds in the kerogen structure are more easily broken at lower temperatures compared to carbon-carbon bonds, leading to the earlier release of hydrocarbons and sulfur-containing organic molecules. The specific composition of these organosulfur compounds, including the distribution of various alkylthiophenes, can influence the properties and processing of the resulting fossil fuels.

While direct quantitative data on the contribution of this compound to the total organic sulfur content in fossil fuels is not available in the surveyed literature, the study of analogous compounds suggests that it would be a minor but structurally representative component of the thiophenic sulfur fraction.

Potential in Material Science Applications (e.g., Conductive Polymers)

Thiophene and its derivatives are fundamental building blocks for a class of materials known as conductive polymers. Polythiophenes, which are polymers consisting of repeating thiophene units, have garnered significant interest in material science due to their unique electronic and optical properties. These properties make them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. mdpi.com

The properties of polythiophenes can be tuned by attaching different substituent groups to the thiophene ring. For example, the introduction of alkyl side chains, such as the butyl and methyl groups in this compound, can enhance the solubility of the resulting polymer in organic solvents. kpi.ua This improved processability is a critical factor for the fabrication of thin films and devices from these materials.

Although the polymerization of this compound to form a conductive polymer has not been specifically reported in the reviewed literature, the general principles of polythiophene chemistry suggest that it could potentially be used as a monomer. The resulting polymer, poly(this compound), would be expected to have properties influenced by its specific substitution pattern. The arrangement of the alkyl groups would affect the packing of the polymer chains in the solid state, which in turn influences the electrical conductivity and other electronic properties of the material.

Table 2: Potential Influence of Alkyl Substituents on Polythiophene Properties

| Property | Influence of Alkyl Side Chains (e.g., Butyl, Methyl) | Potential Application |

| Solubility | Increased solubility in common organic solvents. | Solution-based processing for thin-film devices. |

| Processability | Enables techniques like spin-coating and printing. | Large-area electronics, flexible devices. |

| Solid-State Packing | Affects the intermolecular arrangement and π-π stacking. | Optimization of charge transport for higher conductivity. |

| Optical Properties | Can influence the absorption and emission spectra. | Tunable materials for OLEDs and organic photovoltaics. |

Biological Activity and Biomedical Research of 2 Butyl 5 Methylthiophene Derivatives

Anticancer Activity and Related Mechanisms of Action

Thiophene-based compounds have been extensively investigated for their potential in oncology. nih.gov Studies have demonstrated that various thiophene (B33073) derivatives are effective against several tumor cell lines, indicating substantial antitumor effects. nih.gov The anticancer properties of these derivatives are often linked to specific mechanisms of action, including the direct inhibition of cancer cell proliferation, the induction of programmed cell death, and interaction with key biological molecules involved in cancer progression.

A primary indicator of the anticancer potential of 2-Butyl-5-methylthiophene derivatives is their ability to inhibit the growth of cancer cells. Laboratory studies have quantified this activity, often expressed as the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%.

For instance, a series of thiophene analogues were synthesized and tested for their ability to inhibit tumor cell growth in culture. The thiophene analogue of 5-chloro-5,8-dideazafolic acid demonstrated an IC50 of 1.8 µM against CCRF-CEM human leukemic lymphoblasts. nih.gov Similarly, its 2-methyl-2-desamino counterpart showed an IC50 of 2.1 µM against the same cell line. nih.gov

Another study focused on 2-amino-3-aroyl-5-ethynyl thiophene derivatives. The compound 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene was identified as a highly potent inhibitor of cell growth, with IC50 values ranging from 0.096 to 0.21 µM across five different cancer cell lines. nih.gov The table below summarizes the growth inhibitory effects of selected thiophene derivatives on various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-[5-[N-(2-Amino-5-chloro-3,4-dihydro-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid | CCRF-CEM (Human Leukemic Lymphoblasts) | 1.8 | nih.gov |

| N-[5-[N-(5-chloro-3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methylamino]-2-thenoyl]-L-glutamic acid | CCRF-CEM (Human Leukemic Lymphoblasts) | 2.1 | nih.gov |

| 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene (5g) | L1210 (Mouse Lymphocytic Leukemia) | 0.21 | nih.gov |

| FM3A (Mouse Mammary Carcinoma) | 0.13 | nih.gov | |

| Molt/4 (Human T-cell Leukemia) | 0.096 | nih.gov | |

| CEM (Human T-cell Leukemia) | 0.11 | nih.gov | |

| HeLa (Human Cervical Carcinoma) | 0.20 | nih.gov |

Beyond inhibiting growth, a key mechanism for effective anticancer agents is the induction of apoptosis, or programmed cell death. Thiophene derivatives have been shown to trigger this process in cancer cells. For example, treatment of A549 lung cancer cells with a 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea derivative led to enhanced levels of caspases 3 and 9, which are critical executioner and initiator proteins in the apoptotic cascade. nih.gov

Another study on a thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT), found that it induced apoptosis in various cancer cell lines by increasing the expression of pro-apoptotic proteins like caspase-3, caspase-8, caspase-9, and Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. researchgate.net Similarly, research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives found that one compound reduced the viability of MCF-7 breast cancer cells by 26.86% by inducing apoptosis. nih.gov Flow cytometry analysis revealed that the population of cells in early apoptosis was 2.3 times higher than in untreated control cells, and the late apoptotic population was 6.6 times higher. nih.gov

The anticancer effects of thiophene derivatives can be traced to their interactions with specific molecular targets within cancer cells. One of the most significant targets identified is tubulin. nih.govnih.gov Several tetrahydrobenzo[b]thiophene derivatives have been explored as tubulin polymerization destabilizers, which disrupt the formation of microtubules essential for cell division, thereby arresting tumor cells in mitosis. nih.gov The compound 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea was found to not only induce apoptosis but also to target tubulin by blocking its polymerization. nih.gov

In addition to tubulin, other macromolecules are also targeted. The same compound was found to inhibit WEE1 kinase, a key regulator of the cell cycle. nih.gov Another study identified a thiophene derivative that exhibited inhibitory effects on Glutathione S-transferase P1 (GSTP1), an enzyme often involved in drug resistance in cancer cells. researchgate.net These interactions highlight the multifaceted approach by which thiophene derivatives can exert their antitumor activity.

Antimicrobial Properties (Antibacterial and Antifungal)

In addition to their anticancer potential, derivatives of this compound are recognized for their antimicrobial properties. nih.gov Thiophene-based molecules have been synthesized and evaluated for activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria as well as various fungi. nih.govmdpi.com

A key strategy for combating bacterial infections is the inhibition of essential bacterial enzymes. Thiophene derivatives have shown potential in this area. While broad studies focus on various bacterial enzymes, molecular docking studies have provided insight into specific interactions. For example, a series of 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives were evaluated for their antibacterial action against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com Docking studies compared the binding affinity of these thiophene molecules against a specific bacterial enzyme (PDB ID: 5ztj), demonstrating their potential to act as inhibitors. mdpi.com The broader class of aminoglycoside-modifying enzymes, which confer bacterial resistance to antibiotics, represents another potential target for thiophene-based inhibitors. mdpi.com

The effectiveness of thiophene derivatives as antimicrobial agents is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help to elucidate how different functional groups and substituents on the thiophene ring influence biological activity.

Research has shown that the introduction of specific substituent groups at position 5 of the thiophene ring can enhance antibacterial activities. mdpi.com For example, in a series of thiophene-2-carboxamide derivatives, those containing an amino group were found to be more potent antibacterial agents than derivatives with hydroxyl or methyl groups. nih.gov Furthermore, the presence of a methoxy group on an associated aryl ring showed the best inhibition activity against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (P. aeruginosa) bacteria. nih.gov

The table below presents data on the antibacterial activity of several thiophene-2-carboxamide derivatives, illustrating the impact of different substituents.

| Compound Class | Substituent at Position 3 | General Antibacterial Activity Range (% Inhibition) | Reference |

|---|---|---|---|

| 3-hydroxy thiophene-2-carboxamide | -OH | 20.0% - 78.3% | nih.gov |

| 3-methyl thiophene-2-carboxamide | -CH3 | No activity - 47.8% | nih.gov |

| 3-amino thiophene-2-carboxamide | -NH2 | 40.0% - 86.9% | nih.gov |

These findings underscore the importance of specific structural modifications in the design of thiophene derivatives to optimize their antimicrobial efficacy. nih.gov

Antiseizure and Antinociceptive Properties

Thiophene derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among these, their potential as anticonvulsant and antinociceptive agents has been a subject of extensive research. Hybrid molecules incorporating the thiophene ring with other pharmacologically active moieties, such as pyrrolidine-2,5-dione, have been synthesized and evaluated to explore their therapeutic potential in managing seizures and pain. nih.govresearchgate.net

The anticonvulsant properties of novel hybrid compounds featuring a 3-methylthiophene (B123197) ring linked to a pyrrolidine-2,5-dione core have been systematically evaluated in established animal models of epilepsy. nih.govnih.gov These models include the maximal electroshock (MES) test, which is indicative of generalized tonic-clonic seizures, and the psychomotor (6 Hz) seizure test, a model for therapy-resistant partial seizures. nih.govresearchgate.net

In these studies, several derivatives demonstrated significant anticonvulsant activity. For instance, the compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed a particularly high level of activity in both the MES and 6 Hz tests. researchgate.netnih.gov Further evaluations in the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures, also revealed protective effects for some derivatives. nih.govresearchgate.net

Beyond anticonvulsant effects, the antinociceptive (pain-relieving) potential of these compounds has been assessed using models such as the hot plate test and the writhing test, which measure responses to thermal and chemical pain stimuli, respectively. nih.govresearchgate.netresearchgate.net Several thiophene-pyrrolidine-2,5-dione hybrids exhibited significant analgesic activity in these assays, indicating their potential dual therapeutic benefit. researchgate.netnih.gov

| Compound | Test Model | ED₅₀ (mg/kg) | Reference Drug | Reference ED₅₀ (mg/kg) |

|---|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl | MES Test | 62.14 | Valproic Acid | 252.7 |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl | 6 Hz Test | 75.59 | Valproic Acid | 130.6 |

Research into the mechanism of action for these biologically active thiophene derivatives suggests their effects are often linked to interactions with ion channels. mdpi.com Many antiepileptic and antinociceptive drugs exert their therapeutic effects by modulating neuronal excitability through voltage-gated sodium and/or calcium channels. nih.govmdpi.com

To elucidate these mechanisms, in vitro studies were performed on the most potent compounds. These investigations revealed that certain derivatives exhibit a moderate but balanced inhibition of both neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. nih.govmdpi.com This dual-channel blockade is a plausible explanation for their broad-spectrum anticonvulsant activity observed in vivo. mdpi.com The antinociceptive effects of acetylenic thiophene derivatives have also been linked to interactions with opioidergic and muscarinic cholinergic receptors, suggesting multiple potential pathways for pain modulation. researchgate.net

Anti-Inflammatory and Analgesic Activities

Thiophene derivatives are recognized for their significant anti-inflammatory and analgesic properties. nih.gov Various studies have synthesized and evaluated novel compounds incorporating the thiophene nucleus for their ability to mitigate inflammation and pain. silae.itnih.govbenthamscience.com

In vivo studies using the carrageenan-induced paw edema model, a standard for assessing acute inflammation, have shown that certain thiophenic derivatives can significantly reduce the inflammatory response. nih.gov For example, specific thiophene compounds bearing methyl and chlorine substituents demonstrated anti-inflammatory activity comparable to the standard drug, sodium diclofenac, reducing inflammation by nearly 50%. nih.gov The mechanism for some derivatives involves the negative regulation of pro-inflammatory cytokines like TNF-α and IL-8, and the inhibition of key signaling pathways such as ERK, p38, and NF-ĸB. nih.gov

The analgesic activity of these compounds is often evaluated alongside their anti-inflammatory effects. researchgate.net The tail-flick test, which measures the response to a thermal pain stimulus, has been used to confirm the analgesic potential of benzothiazole derivatives, which share structural similarities with biologically active thiophenes. silae.it

Studies as Serotonin Antagonists

The structural framework of thiophene, particularly when fused into larger systems like benzo[b]thiophene, serves as a scaffold for developing potent serotonin (5-HT) receptor antagonists. unav.edu Blockade of specific serotonin receptors, such as the 5-HT₂A receptor, is a key pharmacological characteristic of numerous antipsychotic medications. nih.govnih.gov

Corrosion Inhibition Properties of Thiophene Derivatives

Beyond biomedical applications, thiophene derivatives have demonstrated significant utility in industrial settings as effective corrosion inhibitors for various metals and alloys, including iron, steel, and aluminum. frontiersin.orgresearchgate.netresearchgate.net Their efficacy is largely attributed to the presence of the sulfur heteroatom in the thiophene ring, along with other functional groups, which can adsorb onto the metal surface. frontiersin.orgresearchgate.net

Organic molecules containing sulfur, nitrogen, and oxygen atoms are known to be effective corrosion inhibitors because their lone pair and pi electrons can interact with the vacant d-orbitals of the metal, forming a protective film that blocks the active corrosion sites. researchgate.netrsc.org The inhibition performance of heteroatoms generally follows the order O < N < S < P. frontiersin.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that thiophene derivatives can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netrsc.orgscribd.com The inhibition efficiency of these compounds increases with their concentration, with some derivatives achieving efficiencies as high as 98%. researchgate.netrsc.org

| Thiophene Derivative | Metal/Alloy | Corrosive Medium | Max Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 2-ethylamine thiophene | Steel | 0.5 M H₂SO₄ | 98 | 5 × 10⁻³ M |

| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | AA2024-T3 Aluminum | 1 M HCl | 96 | 10⁻³ M |

| (E)-thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Aluminum | 1 M HCl | 94 | 10⁻³ M |

Toxicity and Safety Profiles of Substituted Thiophenes

The safety evaluation of substituted thiophenes is crucial, particularly for those used as flavoring ingredients in food. femaflavor.orgnih.govumn.edu The metabolic transformation of thiophenes is a key determinant of their biological activity and potential toxicity. femaflavor.org The thiophene ring is considered a "structural alert" because its metabolism can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides, which are often implicated in drug-induced hepatotoxicity. acs.org

Metabolic studies show that substituted thiophenes undergo biotransformation primarily through oxidative reactions like S-oxidation or ring epoxidation, which are dependent on cytochrome P450 enzymes. femaflavor.orgacs.org These reactive intermediates can be detoxified through conjugation with nucleophiles like glutathione (GSH), leading to the formation of stable, hydrophilic mercapturic acids that are excreted in the urine. femaflavor.org

Acute Toxicity Assessments

There is a scarcity of specific acute toxicity data for this compound. However, information on related thiophene compounds can provide a general understanding of the potential hazards associated with this class of chemicals.

For instance, the related compound 2-acetyl-5-methylthiophene (B1664034) has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov This classification indicates that it is considered harmful if swallowed, in contact with skin, or if inhaled. nih.gov

Studies on other condensed thiophenes, such as benzothiophene and dibenzothiophene, have shown that the parent compounds tend to be more acutely toxic than their oxidized microbial metabolites (sulfoxides and sulfones). In these studies, toxicity was evaluated using Daphnia magna and the Microtox® bioassay. The results indicated that the oxidized metabolites were not only less toxic but also more water-soluble than the parent thiophenes.

Interactive Data Table: GHS Hazard Classifications for 2-Acetyl-5-methylthiophene

| Hazard Class | Category | Percentage of Notifications |

| Acute Toxicity, Oral | 4 | 88.9% |

| Acute Toxicity, Dermal | 4 | 11.1% |

| Skin Corrosion/Irritation | 2 | 22.2% |

| Serious Eye Damage/Eye Irritation | 2A | 22.2% |

| Acute Toxicity, Inhalation | 4 | 11.1% |

Note: This data is for 2-acetyl-5-methylthiophene and is presented as a surrogate for this compound due to a lack of specific data for the latter.

Genotoxicity Evaluations

For example, a study on chryseno[4,5-bcd]thiophene, a polycyclic aromatic thiophene, found it to be mutagenic in Salmonella strains TA98 and TA100 after metabolic activation with S9 mix. nih.gov Furthermore, it demonstrated in vivo genotoxicity by inducing chromosomal aberrations in the bone-marrow cells of mice, with a potency comparable to the well-known carcinogen benzo[a]pyrene. nih.gov

Another research effort focused on developing classification models to predict the genotoxicity of a series of 140 thiophene derivatives using the SOS Chromotest. nih.gov This test measures the induction of the SOS DNA repair system in Escherichia coli. The study successfully created models that could predict the genotoxicity of the thiophene derivatives with a high degree of accuracy, indicating that structural features of thiophene compounds are linked to their genotoxic potential. nih.gov These findings underscore the importance of evaluating individual thiophene derivatives for their genotoxic effects.

Metabolic Pathways and Deactivation Mechanisms

The metabolic pathways for this compound have not been specifically elucidated. However, the metabolism of alkylthiophenes has been a subject of study, providing a likely metabolic fate for this compound.

The proposed metabolic pathway for 3-alkylthiophenes suggests that metabolism is initiated by oxidation. This can occur either at the alkyl side chain, leading to the formation of alcohols, aldehydes, and carboxylic acids, or at the sulfur atom of the thiophene ring, resulting in the formation of sulfoxides. Further oxidation of the thiophene ring can lead to the formation of thiophene-S,S-dioxides.

Microbial degradation studies have also shed light on the metabolism of thiophenes. For instance, the cometabolic degradation of thiophene in the presence of benzene (B151609) has been observed. dtu.dk In this process, thiophene is transformed into metabolites, although the specific structures of these metabolites were not fully identified in the study. dtu.dk Research on the biodesulfurization of organosulfur compounds by bacteria like Rhodococcus erythropolis has also shown the ability of microorganisms to metabolize alkylthiophenes.

The metabolism of thiophene-containing compounds is a critical area of research, as metabolic activation can sometimes lead to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA, potentially leading to toxicity. Conversely, metabolism can also be a detoxification pathway, converting the parent compound into more water-soluble and less toxic metabolites that can be more easily excreted from the body.

Derivatives and Analogues of 2 Butyl 5 Methylthiophene

Structural Modifications at the Butyl Chain

The butyl group at the 2-position of the thiophene (B33073) ring offers a site for structural variation, leading to isomers with distinct steric and electronic properties. These modifications can influence the compound's reactivity and biological interactions.

Table 8.1: Isomers of 2-Butyl-5-methylthiophene

| Isomer | Structure |

| 2-n-Butyl-5-methylthiophene | |

| 2-Isobutyl-5-methylthiophene | |

| 2-sec-Butyl-5-methylthiophene | |

| 2-tert-Butyl-5-methylthiophene |

The synthesis of these isomers can be achieved through various established methods for creating substituted thiophenes. pharmaguideline.com A common approach involves the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide. pharmaguideline.com Another versatile method is the Gewald aminothiophene synthesis, which starts from a ketone, a β-acetonitrile, and elemental sulfur. pharmaguideline.com Industrial-scale synthesis can be accomplished by the high-temperature reaction of n-butane with sulfur. pharmaguideline.com

For instance, the synthesis of 2-amino-5-isobutyl-4-methylthiophene-3-carboxylic acid has been reported via the Gewald reaction, highlighting a pathway to derivatives with an isobutyl group. While specific synthesis routes for all isomers of this compound are not extensively detailed in readily available literature, the principles of thiophene synthesis suggest that appropriate starting materials can yield the desired isomers.

The steric hindrance introduced by the different butyl isomers is a key factor influencing their reactivity. The bulky tert-butyl group, for example, can be expected to sterically hinder reactions at the adjacent 3-position of the thiophene ring more significantly than the linear n-butyl chain. This steric effect can direct the regioselectivity of electrophilic substitution reactions.

Substituent Variations on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups at the 3- and 4-positions. The electron-donating nature of the alkyl groups at the 2- and 5-positions activates the ring towards such reactions. femaflavor.org

Common electrophilic substitution reactions for thiophenes include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the thiophene ring can be achieved using various halogenating agents. For 2-alkylthiophenes, bromination typically occurs first at the 5-position and then at the 3-position. jcu.edu.au

Acylation: The Friedel-Crafts acylation introduces an acyl group onto the thiophene ring. For 2,5-dialkylthiophenes, acylation generally occurs at the β-position (3- or 4-position). derpharmachemica.com

Nitration and Sulfonation: These reactions introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, which can serve as precursors for further functionalization.

The reactivity of the thiophene ring is generally higher than that of benzene (B151609) in electrophilic substitution reactions. nih.gov The specific position of substitution on the this compound ring will be influenced by the directing effects of the existing alkyl groups and the reaction conditions.

Thiophene-Containing Heterocycles with Similar Pharmacophores

The 2,5-disubstituted thiophene moiety can be considered a pharmacophore, and its incorporation into more complex heterocyclic systems can lead to compounds with interesting biological activities. nih.gov Thiophene derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. encyclopedia.pubrsc.org

Several classes of thiophene-fused heterocycles have been synthesized and investigated:

Thienopyrimidines: These compounds, which feature a thiophene ring fused to a pyrimidine (B1678525) ring, have been synthesized from thiophene-substituted chalcones. ias.ac.inpnrjournal.com They are of interest due to the diverse biological activities associated with the pyrimidine nucleus, including anticancer and anti-inflammatory properties. ias.ac.in

Thiophene-based Pyridines: Novel D–π–A structural thiophene-based pyridine (B92270) chromophores have been synthesized and characterized. rsc.org

Thiophene-fused Thiazoles: The synthesis of thiazole (B1198619) derivatives incorporating a thiophene moiety has been reported, often starting from thiophene-containing precursors. nih.govnih.govacs.org Thiazole-containing compounds are also known for their broad spectrum of biological activities. nih.gov

The synthesis of these fused systems often involves the construction of the second heterocyclic ring onto a pre-existing functionalized thiophene derivative. For example, thiophene-bearing pyrimidines can be synthesized from chalcones derived from substituted acetophenones and thiophene-2-carbaldehyde. pnrjournal.com

Hydrogenated Analogues: Alkylthiolanes

Comparative Studies of Biological Activities and Reactivity Profiles

Comparative studies of the biological activities and reactivity of this compound derivatives are crucial for understanding structure-activity relationships. While comprehensive comparative studies on this specific compound and its close analogues are limited in the public domain, general trends observed for substituted thiophenes can provide valuable insights.

The physiological activity of thiophene isomers can vary significantly. researchgate.net For instance, the nature and position of substituents on the thiophene ring can profoundly impact the biological activity of the molecule. encyclopedia.pub A study on thiophene isomers highlighted the importance of recalculating activity data for meaningful comparisons between 2- and 3-substituted derivatives. researchgate.net

In terms of reactivity, the electronic and steric effects of the substituents play a critical role. femaflavor.org The reactivity of isomeric thienothiophenes has been compared to that of thiophene and naphthalene (B1677914) using quantum calculations to estimate their reactivity indices. chempedia.info Such theoretical approaches can help predict the most reactive sites in a molecule for different types of reactions.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 2-butyl-5-methylthiophene lies in the development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Traditional methods for thiophene (B33073) synthesis, such as the Paal-Knorr and Gewald reactions, can involve harsh conditions and the use of hazardous reagents.

Future research is directed towards creating more sustainable pathways. This includes the use of solvent-free, microwave-assisted coupling reactions, which can significantly reduce reaction times and energy consumption. acs.org Methodologies that minimize waste generation and utilize renewable starting materials are also a key focus. researchgate.neteurekaselect.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represents another avenue for improving efficiency and reducing the environmental impact of producing this compound and its derivatives. rsc.org Exploring greener organic transformations, such as using deep eutectic solvents as alternatives to traditional ionic liquids, could further enhance the sustainability of thiophene synthesis. rsc.org

Table 1: Comparison of Synthetic Methodologies for Substituted Thiophenes

| Methodology | Advantages | Disadvantages | Sustainability Aspect |

| Traditional (e.g., Paal-Knorr) | Well-established, versatile | Harsh reaction conditions, often low atom economy | Low |

| Microwave-Assisted Synthesis | Rapid, efficient, often solvent-free | Specialized equipment required | High |

| Multicomponent Reactions | High atom economy, operational simplicity | Substrate scope can be limited | High |

| Catalytic C-H Functionalization | Direct functionalization, reduces pre-functionalization steps | Catalyst cost and removal can be an issue | Medium to High |

Exploration of Novel Catalytic Transformations

The thiophene ring in this compound is a versatile scaffold for further chemical modification through catalytic processes. A significant area of future research involves the exploration of novel catalytic transformations to create more complex and functionalized molecules.

Direct C-H bond activation and functionalization are at the forefront of this research. mdpi.comnih.gov These methods allow for the direct attachment of various functional groups to the thiophene ring without the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have already proven effective for creating C-C bonds with thiophene derivatives and will continue to be an area of active development. nih.govresearchgate.netscispace.com Research into developing more active and selective catalysts, including those based on earth-abundant metals, is a key challenge. Furthermore, the catalytic asymmetric functionalization of thiophenes to produce chiral molecules with specific biological activities is an emerging and promising field. rsc.org

Advanced Computational Modeling for Structure-Property Prediction

Advanced computational modeling presents a powerful tool for accelerating the discovery and optimization of this compound applications. By using quantum chemical methods like Density Functional Theory (DFT), it is possible to predict a wide range of molecular properties, from electronic structure to reactivity, without the need for extensive experimental work. nih.gov

Future research will likely focus on developing more accurate and efficient computational models to predict the structure-property relationships of substituted thiophenes. This includes predicting their biological activity, electronic properties for materials science applications, and potential toxicity. For instance, computational studies can help in understanding the metabolic pathways of thiophene-containing drugs, potentially identifying toxic metabolites early in the drug discovery process. nih.gov These in silico methods can guide the rational design of new derivatives of this compound with enhanced performance for specific applications, thereby reducing the time and cost associated with laboratory-based research and development.

Identification of New Biological Targets and Therapeutic Applications

Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry, appearing in a number of FDA-approved drugs. nih.govresearchgate.netproquest.com These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govresearchgate.netproquest.compharmaguideline.com